molecular formula C26H55NO3 B1166853 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) CAS No. 107879-22-1

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)

Cat. No.: B1166853
CAS No.: 107879-22-1
M. Wt: 429.7 g/mol
InChI Key: XUTIEMBVTKIGAD-UHFFFAOYSA-M
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Description

This quaternary ammonium compound (QAC) features a decyl chain (C10), a 2-hydroxyethyl group, a methyl group, and a propanoate counterion. It is primarily used as a biocide, notably as the main component of Bardap 26 . Its structure balances hydrophobic and hydrophilic moieties, making it suitable for applications requiring moderate surfactant activity and antimicrobial efficacy.

Properties

CAS No.

107879-22-1

Molecular Formula

C26H55NO3

Molecular Weight

429.7 g/mol

IUPAC Name

didecyl-(2-hydroxyethyl)-methylazanium;propanoate

InChI

InChI=1S/C23H50NO.C3H6O2/c1-4-6-8-10-12-14-16-18-20-24(3,22-23-25)21-19-17-15-13-11-9-7-5-2;1-2-3(4)5/h25H,4-23H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

XUTIEMBVTKIGAD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCO.CCC(=O)[O-]

Synonyms

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) typically involves the quaternization of tertiary amines. One common method includes the reaction of N-decyl-N-methyl-1-decanamine with 2-chloroethanol under basic conditions to form the intermediate N-decyl-N-(2-hydroxyethyl)-N-methyl-1-decanamine. This intermediate is then reacted with propanoic acid to form the final quaternary ammonium salt.

Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the alkyl chains.

    Reduction: Reduction reactions are less common but can occur under specific conditions, potentially altering the ammonium group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ammonium group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or other amines.

Major Products:

    Oxidation: Shorter chain carboxylic acids and alcohols.

    Reduction: Amine derivatives.

    Substitution: New quaternary ammonium compounds with different substituents.

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Name : 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)
  • CAS Number : 107879-22-1
  • Molecular Formula : C22H46N1O2
  • Molecular Weight : 358.62 g/mol

Antimicrobial Applications

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt) has shown significant efficacy as an antimicrobial agent. Its properties make it suitable for use in various biocidal products, including disinfectants and antiseptics.

Case Study: Efficacy Against Bacteria and Viruses

Research indicates that this compound is effective against both gram-positive and gram-negative bacteria as well as enveloped viruses. For instance:

  • In a study examining various quaternary ammonium compounds, it was found that the compound exhibited strong bactericidal activity against Staphylococcus aureus and Escherichia coli .
  • The compound's effectiveness was further demonstrated in a nanoemulsion formulation that showed higher sporicidal activity against Bacillus cereus spores compared to traditional disinfectants .

Surface Disinfectants

The compound is frequently utilized in surface disinfectants due to its ability to eliminate pathogens on various surfaces. Its applications include:

  • Hospital Disinfectants : Used in cleaning protocols to reduce hospital-acquired infections.
  • Household Cleaning Products : Incorporated into formulations for kitchen and bathroom cleaners.

Data Table: Comparative Efficacy of Disinfectants

Disinfectant TypeActive IngredientEfficacy Against BacteriaEfficacy Against Viruses
Hospital Surface Disinfectant1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt)HighHigh
Traditional BleachSodium HypochloriteModerateHigh
Alcohol-based DisinfectantEthanolModerateModerate

Personal Care Products

In personal care formulations, the compound serves as a conditioning agent and preservative due to its antimicrobial properties. It is commonly found in:

  • Hair conditioners
  • Skin creams
  • Antiperspirants

Case Study: Skin Tolerance and Sensitization

A study focused on the skin tolerance of various quaternary ammonium compounds, including 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt), indicated that while some individuals may exhibit sensitivity, the overall incidence of adverse reactions was low . This finding supports its safe use in cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Comparison with Similar Compounds

Structural and Functional Differences

Didecyldimethylammonium Chloride (DDAC-C10)
  • Structure : Two decyl chains, two methyl groups, chloride counterion.
  • Applications : Broad-spectrum disinfectant in industrial and household settings.
  • Key Differences: Lacks a hydroxyethyl group, resulting in higher hydrophobicity. The chloride counterion increases environmental persistence compared to propanoate .
  • Antimicrobial Activity : Higher efficacy due to strong membrane disruption but higher ecotoxicity to organisms like Lumbriculus variegatus .
Benzyldimethyldodecylammonium Chloride (ADBAC-C12)
  • Structure : Benzyl group, dodecyl chain, two methyl groups, chloride counterion.
  • Applications : Surfactant and biocide in cosmetics and cleaning agents.
  • Key Differences: The benzyl group enhances lipid solubility, improving penetration into microbial membranes.
Decyl Betaine (Zwitterionic Compound)
  • Structure : Decyl chain, carboxymethyl group, dimethylamine (zwitterionic inner salt).
  • Applications : Mild surfactant in cosmetics and personal care products.
  • Key Differences : Zwitterionic nature reduces toxicity but limits antimicrobial potency. Less effective as a biocide compared to cationic QACs .
Hydroxyl-Containing QACs (e.g., N-(2-Hydroxyethyl)-N,N-Dimethyl-3-[(1-Oxododecyl)Amino]-1-Propanaminium)
  • Structure: Hydroxyethyl and oxododecyl amino groups.
  • Applications : Mineral flotation agents due to strong adsorption on quartz surfaces.
  • Key Differences : Specialized for industrial processes rather than biocidal activity. The oxododecyl chain enhances selectivity for mineral interfaces .

Counterion Effects

  • Propanoate vs. Chloride: Propanoate salts (target compound) may degrade more readily in the environment than chloride-based QACs (DDAC-C10, ADBAC-C12), reducing persistence. However, propanoate could lower ionic conductivity compared to chloride .
  • Perfluorinated Salts (PFOS Derivatives) : Unlike PFOS-based salts (e.g., 1-Decanaminium, N-decyl-N,N-dimethyl-, salt with heptadecafluoro-1-octanesulfonic acid), the target compound lacks fluorine atoms, likely reducing bioaccumulation and toxicity risks .

Performance and Environmental Impact

Compound Antimicrobial Efficacy Solubility in Water Ecotoxicity (L. variegatus) Environmental Persistence
Target Compound High Moderate Moderate Lower (propanoate)
DDAC-C10 Very High Low High High (chloride)
ADBAC-C12 High Moderate Moderate Moderate
Decyl Betaine Low High Low Low
  • Ecotoxicity : Initial sediment tests on L. variegatus suggest the target compound has intermediate toxicity, likely due to balanced hydrophilicity and biodegradability .

Biological Activity

1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt), commonly known as a quaternary ammonium compound, possesses significant biological activity that is relevant in various fields including biocides, pharmaceuticals, and personal care products. This article delves into its biological properties, mechanisms of action, and potential applications supported by research findings.

  • Molecular Formula : C22H48N
  • Molecular Weight : 362.076 g/mol
  • CAS Number : 107879-22-1
  • Classification : Quaternary Ammonium Compound

Quaternary ammonium compounds (QACs) like 1-Decanaminium are known for their surfactant properties, which contribute to their effectiveness as disinfectants and biocides. The mechanism involves:

  • Disruption of microbial cell membranes due to their cationic nature.
  • Interaction with phospholipid bilayers leading to leakage of cellular contents.
  • Inhibition of enzyme activity and protein synthesis within microbial cells.

Biological Activity Overview

1-Decanaminium exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, fungi, and certain viruses. This compound's efficacy can be attributed to its ability to penetrate microbial membranes and alter cellular functions.

Antimicrobial Efficacy

Microorganism TypeActivity LevelReference
Gram-positive BacteriaEffective
Gram-negative BacteriaEffective
FungiModerate
Viruses (enveloped)Effective

1. Disinfectant Efficacy in Healthcare Settings

A study evaluated the use of 1-Decanaminium in disinfecting surfaces in healthcare environments. Results indicated a significant reduction in microbial load on treated surfaces compared to untreated controls, highlighting its potential as an effective disinfectant.

2. Skin Irritation Studies

Research focused on the irritancy potential of quaternary ammonium compounds found that while 1-Decanaminium can cause skin irritation in sensitive individuals, its formulation with other agents can mitigate these effects. A study noted that proper dilution and application methods reduced adverse reactions significantly .

Safety Profile

While 1-Decanaminium shows promising antimicrobial properties, safety assessments are crucial. The compound has been linked to skin irritation and allergic reactions in some cases. Thus, careful handling and formulation adjustments are recommended to minimize exposure risks.

Q & A

Basic Research Questions

Q. What synthetic routes are used to produce 1-Decanaminium, N-decyl-N-(2-hydroxyethyl)-N-methyl-, propanoate (salt), and how is its purity and structural integrity validated?

  • Methodological Answer : Synthesis involves quaternization of tertiary amines (e.g., N-decyl-N-(2-hydroxyethyl)-N-methylamine) with propanoic acid derivatives. Structural confirmation uses 1H/13C NMR to verify quaternary ammonium formation and FT-IR for functional groups (e.g., C=O in propanoate). Purity is assessed via HPLC-UV with ion-pairing chromatography, referencing protocols for analogous quaternary ammonium salts .

Q. What key physicochemical properties (e.g., critical micelle concentration, solubility) are critical for this compound, and how are they experimentally determined?

  • Methodological Answer : Critical micelle concentration (CMC) is measured using conductivity titration or surface tension analysis . Solubility in polar/nonpolar solvents is quantified via gravimetric methods or UV-Vis spectroscopy . Thermal stability is assessed via TGA-DSC , while pH-dependent behavior is studied using potentiometric titration .

Q. How can researchers evaluate the compound’s stability under varying environmental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies involve incubating the compound at controlled pH (1–13) and temperatures (4–60°C) for defined periods. Degradation products are identified via LC-MS , while structural integrity is monitored using NMR spectroscopy . Accelerated stability testing follows ICH guidelines .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s mechanism of action in antimicrobial applications?

  • Methodological Answer : Time-kill assays and minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria quantify efficacy. Membrane disruption is probed using fluorescence microscopy with lipid bilayer dyes (e.g., Nile Red) and atomic force microscopy (AFM) to visualize morphological changes in bacterial cells .

Q. How does the compound interact with biological membranes or proteins, and what techniques characterize these interactions?

  • Methodological Answer : Langmuir monolayer studies assess lipid bilayer penetration, while circular dichroism (CD) and isothermal titration calorimetry (ITC) quantify protein-binding thermodynamics. Molecular dynamics simulations model interactions with phospholipid bilayers, validated by X-ray diffraction for structural insights .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer : OECD 301 biodegradation tests evaluate mineralization rates in aquatic/soil matrices. Toxicity is assessed via Daphnia magna acute toxicity assays and algae growth inhibition tests . Metabolite identification uses high-resolution LC-QTOF-MS , while bioaccumulation potential is modeled via QSAR tools .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in complex systems?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., charge distribution) to explain surfactant activity. Molecular dynamics (MD) simulations in lipid bilayers or solvent systems predict self-assembly dynamics. Models are validated against experimental small-angle X-ray scattering (SAXS) data .

Q. How should researchers address contradictory literature findings on the compound’s efficacy or mechanism?

  • Methodological Answer : Conduct meta-analyses of published data to identify variables (e.g., assay conditions, bacterial strains). Reproduce conflicting studies under standardized protocols, using design of experiments (DoE) to isolate influential factors. Cross-validate results with orthogonal techniques (e.g., comparing MIC data with live/dead cell imaging) .

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